Cas no 1950440-29-5 (1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)-)
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)-
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- MDL: MFCD00664597
- Inchi: 1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9-
- InChI Key: KHICWBBWZMQJKM-LCYFTJDESA-N
- SMILES: N12CCC(CC1)C(=O)/C/2=C/C1=CC=C(Cl)C=C1
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB342864-100 mg |
2-[(4-Chlorophenyl)methylene]-3-quinuclidinone; . |
1950440-29-5 | 100 mg |
€208.80 | 2023-07-19 | ||
| abcr | AB342864-100mg |
2-[(4-Chlorophenyl)methylene]-3-quinuclidinone; . |
1950440-29-5 | 100mg |
€208.80 | 2024-06-08 |
1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)-
Comprehensive Overview of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- (CAS No. 1950440-29-5)
The compound 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- (CAS No. 1950440-29-5) is a structurally unique molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its azabicyclic core and chlorophenyl substituent make it a versatile intermediate for synthesizing complex bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting neurological and inflammatory pathways.
One of the most searched questions related to this compound is: "What are the synthetic routes for 1-Azabicyclo[2.2.2]octan-3-one derivatives?" The answer lies in its stereoselective synthesis, which often involves condensation reactions between 2-azabicyclo[2.2.2]octan-3-one and 4-chlorobenzaldehyde. The (2Z)-configuration of the exocyclic double bond is critical for its biological activity, making it a focal point for medicinal chemists.
In recent years, the demand for heterocyclic compounds like 1-Azabicyclo[2.2.2]octan-3-one has surged due to their role in developing small-molecule inhibitors and allosteric modulators. This aligns with the growing trend of precision medicine, where researchers seek tailored solutions for complex diseases. The 4-chlorophenyl group in this compound enhances its lipophilicity, improving membrane permeability—a key factor in CNS drug development.
Another hot topic is the green chemistry approach to synthesizing such compounds. Environmental concerns have led to searches like "sustainable synthesis of azabicyclic ketones". Innovations like catalytic hydrogenation and microwave-assisted reactions are being explored to reduce waste and energy consumption during the production of 1950440-29-5.
The compound’s crystal structure and hydrogen-bonding patterns are also widely studied, as evidenced by queries such as "X-ray diffraction data for 2-[(4-chlorophenyl)methylene]azabicyclo derivatives". These studies are crucial for understanding its molecular interactions and optimizing its pharmacokinetic properties.
From a commercial perspective, 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-chlorophenyl)methylene]-, (2Z)- is often listed under the category of high-value building blocks for pharmaceuticals. Its CAS No. 1950440-29-5 serves as a unique identifier in chemical databases, facilitating procurement for research institutions and biotech companies.
In summary, this compound exemplifies the intersection of structural complexity and therapeutic potential. As the scientific community continues to explore its applications, it remains a subject of intense study in journals and patent literature, reinforcing its relevance in modern chemistry.
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